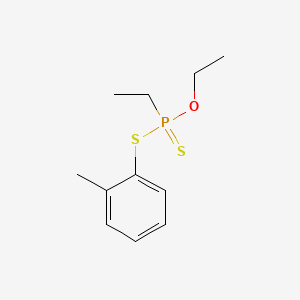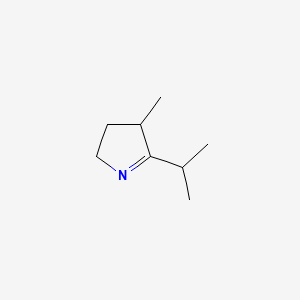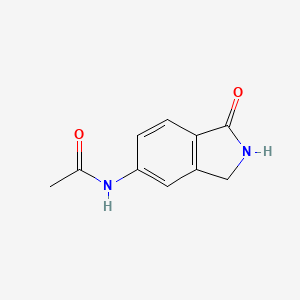
2-Methyl-2-(3-oxo-butyl)-cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(3-oxo-butyl)-cyclohexanone is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexanone, featuring a methyl group and a 3-oxo-butyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-oxo-butyl)-cyclohexanone can be achieved through several methods. One common approach involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water, resulting in the formation of 2-Methyl-2-(3-oxo-butyl)-1,3-cyclopentanedione . This intermediate can then be further processed to obtain the desired cyclohexanone derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(3-oxo-butyl)-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(3-oxo-butyl)-cyclohexanone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds and natural products.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(3-oxo-butyl)-cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone groups can undergo nucleophilic addition reactions, while the methyl and 3-oxo-butyl groups can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione: This compound is structurally similar but features a cyclopentane ring instead of a cyclohexane ring.
2-Methyl-1,3-cyclohexanedione: Another related compound with a similar structure but lacking the 3-oxo-butyl group.
Uniqueness
2-Methyl-2-(3-oxo-butyl)-cyclohexanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-methyl-2-(3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-9(12)6-8-11(2)7-4-3-5-10(11)13/h3-8H2,1-2H3 |
InChI-Schlüssel |
GDDZYAPRXGBEDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1(CCCCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)

![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)





![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)
